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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and properties of 2-
Methoxy-5-methylbenzonitrile, a valuable building block in organic synthesis, particularly

relevant to drug discovery and development. While this compound is a key intermediate,

detailed mechanistic studies of its subsequent reactions are not extensively reported in publicly

available literature. Therefore, these notes will focus on its preparation and characterization.

Physicochemical and Spectroscopic Data
2-Methoxy-5-methylbenzonitrile is a substituted aromatic compound. Its key physical and

spectroscopic properties, based on available data for the compound and its close structural

analogs, are summarized below.
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Property Value Reference

Molecular Formula C₉H₉NO -

Molecular Weight 147.17 g/mol -

CAS Number 53078-70-9 -

Appearance Expected to be a solid or oil
Inferred from related

compounds

Boiling Point Not widely reported -

Melting Point Not widely reported -

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

Chloroform)

Inferred from related

compounds

¹H NMR (CDCl₃, 400 MHz) Predicted:
Based on spectroscopic data

of similar compounds[1]

δ 7.3-7.5 (m, 2H, Ar-H)

δ 6.8-7.0 (m, 1H, Ar-H)

δ 3.8-3.9 (s, 3H, -OCH₃)

δ 2.3-2.4 (s, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz) Predicted:
Based on spectroscopic data

of similar compounds[1]

δ 160-162 (C-OCH₃)

δ 133-135 (Ar-C)

δ 132-134 (Ar-C)

δ 118-120 (C≡N)

δ 115-117 (Ar-C)

δ 100-102 (Ar-C)

δ 55-57 (-OCH₃)
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δ 20-22 (-CH₃)

IR (KBr, cm⁻¹) Predicted:
Based on functional group

frequencies[2]

~2220-2240 (C≡N stretch)

~1250 (C-O stretch)

~2950 (C-H stretch, aromatic

and aliphatic)

Mass Spectrometry (m/z)
[M]⁺ calculated for C₉H₉NO:

147.0684
-

Synthesis of 2-Methoxy-5-methylbenzonitrile
The most prominent and industrially scalable method for the synthesis of 2-Methoxy-5-
methylbenzonitrile is the Sandmeyer reaction. This reaction involves the conversion of the

amino group of an aniline derivative into a nitrile group via a diazonium salt intermediate.

Reaction Scheme:
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Synthesis of 2-Methoxy-5-methylbenzonitrile

2-Methoxy-5-methylaniline

2-Methoxy-5-methyldiazonium salt

1. NaNO₂, HCl
0-5 °C (Diazotization)

2-Methoxy-5-methylbenzonitrile

2. CuCN, KCN
Heat (Sandmeyer Reaction)

Click to download full resolution via product page

Caption: Synthesis of 2-Methoxy-5-methylbenzonitrile via Sandmeyer reaction.

Reaction Mechanism: Sandmeyer Cyanation
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr)

mechanism.[3]

Diazotization: The primary aromatic amine, 2-Methoxy-5-methylaniline, is treated with nitrous

acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-

5 °C) to form a diazonium salt.

Single Electron Transfer (SET): The copper(I) cyanide catalyst donates a single electron to

the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas

(N₂), a very stable leaving group.

Radical Combination: The aryl radical then reacts with the cyanide anion, which is

coordinated to the copper(II) species, to form the final product, 2-Methoxy-5-
methylbenzonitrile, and regenerate the copper(I) catalyst.
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Sandmeyer Reaction Mechanism

Aryl Diazonium Salt
(Ar-N₂⁺)

Aryl Radical
(Ar•)

+ Cu(I)CN
- N₂ 2-Methoxy-5-methylbenzonitrile

(Ar-CN)

+ Cu(II)(CN)₂
- Cu(I)CN

Cu(I)CN Cu(II)(CN)₂

Click to download full resolution via product page

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of 2-Methoxy-5-
methylbenzonitrile
This protocol is a representative procedure based on established methods for the Sandmeyer

reaction.[3][4] Researchers should optimize conditions for their specific laboratory setup.

Materials:

2-Methoxy-5-methylaniline

Sodium nitrite (NaNO₂)

Concentrated Hydrochloric Acid (HCl)

Copper(I) cyanide (CuCN)

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

Deionized water

Ice

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Anhydrous sodium sulfate or magnesium sulfate

Standard laboratory glassware and safety equipment (fume hood, personal protective

equipment)

Procedure:

Step 1: Diazotization of 2-Methoxy-5-methylaniline

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping

funnel, dissolve 2-Methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and

water, cooled to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining

the internal temperature below 5 °C.

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.

Step 2: Sandmeyer Cyanation

In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Handle

KCN with extreme caution in a well-ventilated fume hood.

Gently heat the cyanide solution to around 60-70 °C.

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide

solution. Vigorous evolution of nitrogen gas will be observed.

After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2

hours, or until the evolution of gas ceases.

Step 3: Work-up and Purification

Cool the reaction mixture to room temperature and extract the product with an organic

solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers and wash with water, followed by a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude 2-Methoxy-5-methylbenzonitrile by vacuum distillation or column

chromatography on silica gel.

Applications in Drug Development
Substituted benzonitriles are important pharmacophores and intermediates in the synthesis of

a wide range of biologically active molecules.[5][6] The nitrile group can act as a bioisostere for

other functional groups and can participate in hydrogen bonding interactions with biological

targets. The methoxy and methyl substituents on the aromatic ring of 2-Methoxy-5-
methylbenzonitrile influence its electronic properties and lipophilicity, which can be fine-tuned

for optimal drug-like characteristics.

While specific examples of drugs directly synthesized from 2-Methoxy-5-methylbenzonitrile
are not readily available in the surveyed literature, its structural motifs are present in various

pharmaceutical compounds. The general workflow for utilizing such an intermediate in a drug

discovery program is outlined below.
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Drug Discovery Workflow

2-Methoxy-5-methylbenzonitrile

Functional Group
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Scaffold Elaboration
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Clinical Development
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Caption: General workflow for the use of an intermediate in drug discovery.

Further derivatization of 2-Methoxy-5-methylbenzonitrile could involve reactions such as:

Reduction of the nitrile group to a primary amine, which can then be used in the formation of

amides, sulfonamides, or other nitrogen-containing heterocycles.

Electrophilic aromatic substitution, where the electron-donating methoxy and methyl groups

will direct incoming electrophiles to the ortho and para positions.

Nucleophilic attack on the nitrile carbon, although this is generally less facile for aryl nitriles

unless activated by strong electron-withdrawing groups.
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These potential transformations make 2-Methoxy-5-methylbenzonitrile a versatile starting

material for the synthesis of diverse compound libraries for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7 | Benchchem [benchchem.com]

3. US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid
- Google Patents [patents.google.com]

4. benchchem.com [benchchem.com]

5. nbinno.com [nbinno.com]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Notes and Protocols: 2-Methoxy-5-
methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350759#reaction-mechanism-involving-2-methoxy-
5-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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